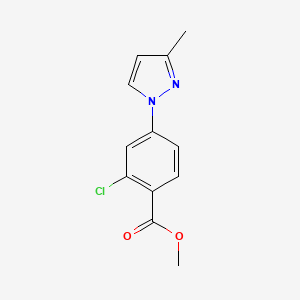
甲基-2-氯-4-(3-甲基-1H-吡唑-1-基)苯甲酸酯
描述
“Methyl 2-chloro-4-(3-Methyl-1H-pyrazol-1-yl)benzoate” is an organic compound with the CAS Number: 313674-09-8 . It has a molecular weight of 236.66 . The compound is also known as "methyl 2-chloro-4-(1H-pyrazol-1-yl)benzene carboxylate" .
Molecular Structure Analysis
The IUPAC name of the compound is “methyl 2-chloro-4-(1H-pyrazol-1-yl)benzoate” and its InChI Code is "1S/C11H9ClN2O2/c1-16-11(15)9-4-3-8(7-10(9)12)14-6-2-5-13-14/h2-7H,1H3" .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 799.1±60.0 °C and a predicted density of 1.40±0.1 g/cm3 . It is soluble in DMSO but insoluble in water . It is stable under normal temperature and pressure .科学研究应用
分子结构和氢键
- 甲基-2-氯-4-(3-甲基-1H-吡唑-1-基)苯甲酸酯及其异构体因其分子结构而备受研究,尤其是氢键模式。例如,一项研究调查了这些分子中形成的复杂氢键片层和链,强调了这些结构中 N-H...N、N-H...O 和 C-H...O 氢键的作用 (Portilla 等,2007)。
超分子结构
- 对与甲基-2-氯-4-(3-甲基-1H-吡唑-1-基)苯甲酸酯在结构上相关的乙基和甲基-4-吡唑基苯甲酸酯的研究表明,通过氢键形成了超分子结构。这些结构从一维链到三维框架,突出了这些化合物在材料科学中的多样化潜力 (Portilla 等,2007)。
合成和表征
- 各种研究集中于合成和表征甲基-2-氯-4-(3-甲基-1H-吡唑-1-基)苯甲酸酯的衍生物,通常旨在探索其生物活性。例如,一项研究工作合成了 1-((苯并[d]噻唑-2-基)甲基)-4,5-二氢-3-甲基-N-苯基-1H-吡唑-5-亚胺衍生物,并研究了它们对细菌的毒理作用 (Uma 等,2017)。
抗菌活性
- 已对某些吡唑衍生物的抗菌活性进行了研究,包括与甲基-2-氯-4-(3-甲基-1H-吡唑-1-基)苯甲酸酯相关的衍生物。这些研究通常涉及合成新化合物并对它们进行各种细菌菌株的测试,以确定它们的功效 (Rai 等,2009)。
抗菌和抗真菌特性
- 甲基-2-氯-4-(3-甲基-1H-吡唑-1-基)苯甲酸酯衍生物的抗菌和抗真菌特性一直是研究的一个重要领域。这包括合成查耳酮衍生物并对其进行广泛的细菌和真菌测试 (Bhabhor 等,2021)。
杀真菌活性
- 已评估某些吡唑衍生物的杀真菌活性,包括与甲基-2-氯-4-(3-甲基-1H-吡唑-1-基)苯甲酸酯在结构上相关的衍生物。这项研究在农业中尤为重要,在农业中,此类化合物被用于测试水稻纹枯病等植物病原体 (Chen 等,2000)。
阴离子传感和比色特性
- 已经对某些吡唑衍生物的比色特性进行了阴离子传感的研究。这涉及研究这些化合物对不同阴离子的光谱和比色响应,突出了它们在化学传感应用中的潜力 (Ma 等,2013)。
作用机制
安全和危害
属性
IUPAC Name |
methyl 2-chloro-4-(3-methylpyrazol-1-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-5-6-15(14-8)9-3-4-10(11(13)7-9)12(16)17-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSFODFSBQHNDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=C(C=C2)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
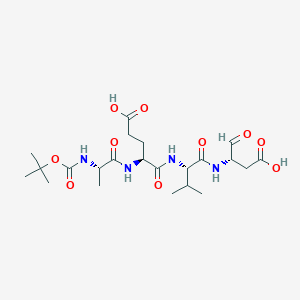
![Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'S)-](/img/structure/B3252874.png)
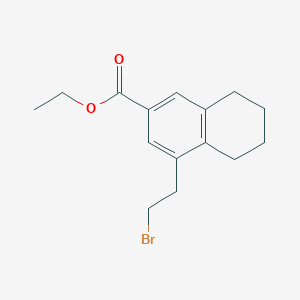
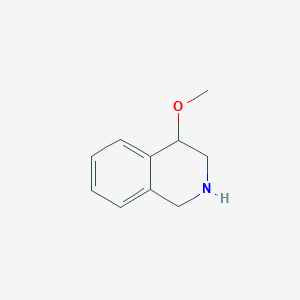

![(1S,6R)-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B3252908.png)
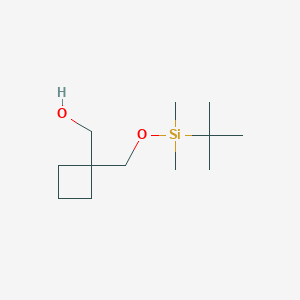
![(E)-3-(3,4-Difluorophenyl)-1-((3AS,6R,7AR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3A,6-methanobenzo[C]isothiazol-1-YL)prop-2-EN-1-one](/img/structure/B3252914.png)
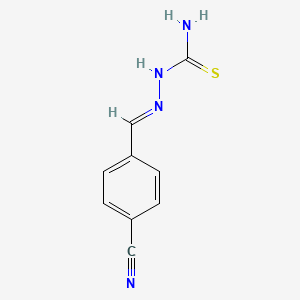
![(5H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-10(11H)-yl)(2-chloro-4-(1H-pyrazol-1-yl)phenyl)Methanone](/img/structure/B3252933.png)

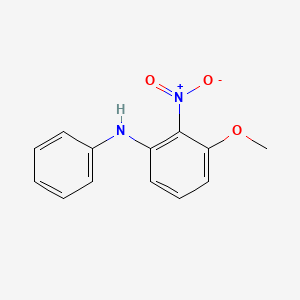
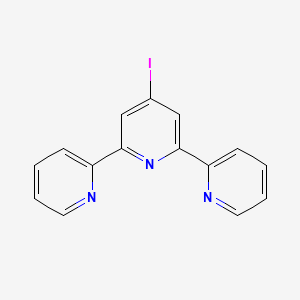
![4-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B3252964.png)
